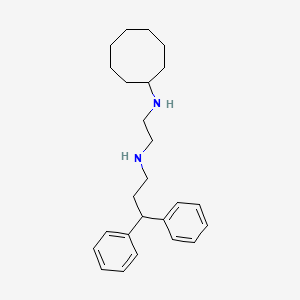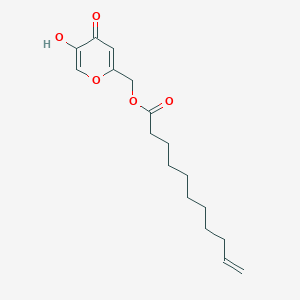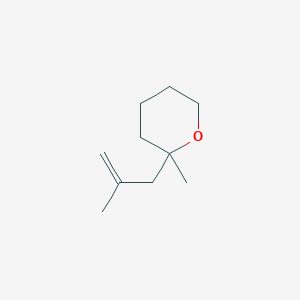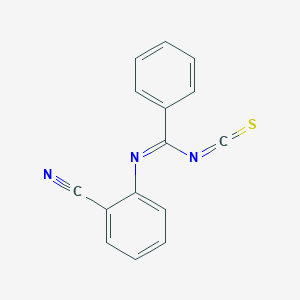![molecular formula C12H18N2 B14235517 5-[(3-ethylcyclohex-2-en-1-yl)methyl]-1H-imidazole CAS No. 423773-41-5](/img/structure/B14235517.png)
5-[(3-ethylcyclohex-2-en-1-yl)methyl]-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(3-ethylcyclohex-2-en-1-yl)methyl]-1H-imidazole is a compound that features a unique structure combining a cyclohexene ring with an imidazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-ethylcyclohex-2-en-1-yl)methyl]-1H-imidazole typically involves the reaction of 3-ethylcyclohex-2-en-1-ylmethyl chloride with imidazole under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
5-[(3-ethylcyclohex-2-en-1-yl)methyl]-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce double bonds or other functional groups.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms on the nitrogen can be replaced by various substituents using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4, H2/Pd
Substitution: Alkyl halides, acyl chlorides, bases like K2CO3 or NaOH
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols or ketones, while reduction can produce alkanes or alcohols. Substitution reactions can introduce various functional groups onto the imidazole ring.
Wissenschaftliche Forschungsanwendungen
5-[(3-ethylcyclohex-2-en-1-yl)methyl]-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological pathways involving imidazole-containing compounds.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-[(3-ethylcyclohex-2-en-1-yl)methyl]-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. Additionally, the compound can interact with biological membranes, affecting their integrity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-imidazole: The parent compound, which lacks the cyclohexene moiety.
2-methyl-1H-imidazole: A similar compound with a methyl group on the imidazole ring.
4,5-diphenyl-1H-imidazole: A compound with phenyl groups on the imidazole ring.
Uniqueness
5-[(3-ethylcyclohex-2-en-1-yl)methyl]-1H-imidazole is unique due to the presence of the cyclohexene ring, which can impart different chemical and biological properties compared to other imidazole derivatives. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets.
Eigenschaften
CAS-Nummer |
423773-41-5 |
|---|---|
Molekularformel |
C12H18N2 |
Molekulargewicht |
190.28 g/mol |
IUPAC-Name |
5-[(3-ethylcyclohex-2-en-1-yl)methyl]-1H-imidazole |
InChI |
InChI=1S/C12H18N2/c1-2-10-4-3-5-11(6-10)7-12-8-13-9-14-12/h6,8-9,11H,2-5,7H2,1H3,(H,13,14) |
InChI-Schlüssel |
YLVCLNWZEOFHHU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(CCC1)CC2=CN=CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


silane](/img/structure/B14235445.png)
![9-([1,1'-Biphenyl]-2-yl)-10-(4-ethenylphenyl)anthracene](/img/structure/B14235448.png)


![N-Cyclohexyl-4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14235465.png)







![2-[(Phenylcarbamoyl)amino]thiophene-3-carboxylic acid](/img/structure/B14235515.png)
![7-Methoxy-2-methyl-1-oxaspiro[4.5]deca-6,9-dien-8-one](/img/structure/B14235523.png)
